Lipophilicity Differential: Target Compound vs. Ferulic Acid — 40-Fold Octanol-Water Partitioning Advantage
The target compound exhibits a computed XLogP3 of 3.1, compared to ferulic acid's XLogP of 1.5 [1]. This ΔXLogP of +1.6 translates to approximately 40-fold greater partitioning into octanol, reflecting the replacement of the hydrophilic 4-OH group with the lipophilic benzyloxy substituent. The increased lipophilicity is predicted to enhance passive membrane permeability and alter subcellular distribution, a property leveraged in the design of ferulic acid-based cosmetic ingredients where hydrophobicity correlates with skin penetration and formulation compatibility [2].
| Evidence Dimension | Octanol-water partition coefficient (XLogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Ferulic acid: XLogP = 1.5 |
| Quantified Difference | ΔXLogP = +1.6 (~40-fold greater octanol partitioning) |
| Conditions | Computed by PubChem XLogP3 algorithm (2025 release); ferulic acid value from PubChem and plantaedb.com |
Why This Matters
For procurement decisions, this lipophilicity differential dictates that the target compound is suited for lipophilic formulations and membrane-permeation studies where ferulic acid would partition poorly into lipid environments.
- [1] PubChem. 4-Benzyloxy-3-methoxycinnamic acid (CID 5712075): XLogP3 = 3.1. Ferulic acid (CID 445858): XLogP = 1.5. National Center for Biotechnology Information. View Source
- [2] Kayahara H, et al. Synthesis and biological activities of ferulic acid derivatives. Anticancer Res. 1999 Sep-Oct;19(5A):3763-8. PMID: 10625955. View Source
